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molecular formula C10H11NO4S B8586881 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl methanesulfonate CAS No. 72995-13-2

2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl methanesulfonate

Cat. No. B8586881
M. Wt: 241.27 g/mol
InChI Key: XHWOXLCXKDATQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04416884

Procedure details

10 g of 5-hydroxy-3,4-dihydrocarbostyril was added to 100 ml of methanol having dissolved therein 3.8 g of potassium hydroxide and the mixture was stirred at room temperature for 30 minutes followed by removing methanol under reduced pressure. Benzene was added to the residue to form crystals and then benzene was removed by evaporation. The residue thus-obtained was suspended in 50 ml of dimethylformamide and 10.6 g of methanesulfonyl chloride was added dropwise to the suspension while ice-cooling with stirring. After adding 3.5 g of methanesulfonyl chloride the resulting mixture was stirred at room temperature for 4 hours. After the completion of the reaction, the solvent was removed under reduced pressure and the residue was purified through silica gel column chromatography (silica gel: Wako C-200, a trade name for a product of Wako Junyaku Co., Ltd.; eluent: chloroform). Recrystallization of the elute from water-containing ethanol gave 5.7 g of 5-methanesulfonyloxy-3,4-dihydrocarbostyril as colorless prismatic crystals having a melting point of 227° to 231° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:12])[NH:7]2.CO.[OH-].[K+].[CH3:17][S:18](Cl)(=[O:20])=[O:19]>CN(C)C=O>[CH3:17][S:18]([O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:12])[NH:7]2)(=[O:20])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C2CCC(NC2=CC=C1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
10.6 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
by removing methanol under reduced pressure
ADDITION
Type
ADDITION
Details
Benzene was added to the residue
CUSTOM
Type
CUSTOM
Details
to form crystals
CUSTOM
Type
CUSTOM
Details
benzene was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue thus-obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (silica gel
CUSTOM
Type
CUSTOM
Details
Recrystallization of the
WASH
Type
WASH
Details
elute from water-
ADDITION
Type
ADDITION
Details
containing ethanol

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC1=C2CCC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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